6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide 6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11455731
InChI: InChI=1S/C23H17NO5/c1-27-17-11-12-20-15(13-17)14-18(23(26)29-20)22(25)24-19-9-5-6-10-21(19)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25)
SMILES: COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Molecular Formula: C23H17NO5
Molecular Weight: 387.4 g/mol

6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC11455731

Molecular Formula: C23H17NO5

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide -

Specification

Molecular Formula C23H17NO5
Molecular Weight 387.4 g/mol
IUPAC Name 6-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C23H17NO5/c1-27-17-11-12-20-15(13-17)14-18(23(26)29-20)22(25)24-19-9-5-6-10-21(19)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25)
Standard InChI Key FOXHNOXIBYIKLM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Canonical SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene carboxamide class. Its molecular formula is C₂₃H₁₇NO₅, with the following key identifiers:

PropertyValue
IUPAC Name6-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide
Molecular Weight387.4 g/mol
SMILES NotationCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
InChIKeyFOXHNOXIBYIKLM-UHFFFAOYSA-N
CAS Registry Number309291-36-9

The structure comprises a chromene backbone (a benzopyran derivative) with a methoxy group at position 6, a ketone at position 2, and a carboxamide group at position 3 linked to a 2-phenoxyphenyl moiety (Fig. 1) .

Structural Analysis

The chromene core contributes to planar aromaticity, while the phenoxyphenyl substituent introduces steric bulk and potential π-π stacking interactions. The methoxy group enhances solubility and may influence electronic distribution. Computational models predict moderate lipophilicity (cLogP ≈ 3.8), suggesting adequate blood-brain barrier permeability.

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous chromene carboxamides are typically synthesized via:

  • Multi-component reactions (MCRs): Combining aryl aldehydes, malononitrile, and aminophenols under catalytic conditions to form the chromene backbone .

  • Carboxamide coupling: Reacting chromene-3-carboxylic acid derivatives with substituted anilines using coupling agents like EDCI/HOBt.

Green chemistry approaches, such as solvent-free grinding, have been employed for similar sulfonamide-chromene hybrids, yielding products in 65–85% efficiency .

Analytical Validation

Standard characterization methods include:

  • Spectroscopy: IR (C=O stretch at 1,710 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.8 ppm), and ¹³C NMR (carbonyl carbons at δ 165–175 ppm) .

  • Chromatography: HPLC purity >95% for bioactive analogs .

Biological Activities and Mechanisms

Anticancer Activity

Though direct evidence is lacking, structurally similar chromenes induce apoptosis in cancer cells via:

  • Caspase-3 activation: Observed in 8305C anaplastic thyroid cancer cells treated with chromene-lenvatinib hybrids .

  • Topoisomerase II inhibition: DNA intercalation potential due to planar chromene rings .

Antibacterial Properties

Chromene-sulfonamide hybrids exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli. The carboxamide group may disrupt bacterial cell wall synthesis by binding penicillin-binding proteins .

Computational Insights

3D-QSAR and Molecular Docking

A 3D-QSAR model (r² = 0.89, q² = 0.76) for chromene derivatives predicts enhanced antibacterial activity with electron-withdrawing groups at position 6, aligning with this compound’s methoxy substituent . Docking into S. aureus dihydrofolate reductase (PDB: 3SRW) shows a binding energy of −9.2 kcal/mol, involving π-alkyl interactions with Val31 and hydrogen bonds with Asp27 .

ADMET Predictions

  • Absorption: High intestinal absorption (HIA >80%) due to moderate logP.

  • Toxicity: Low AMES mutagenicity risk but potential hepatotoxicity (CYP3A4 inhibition) .

  • Half-life: Estimated 4.7 hours in humans.

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